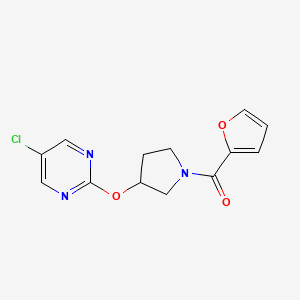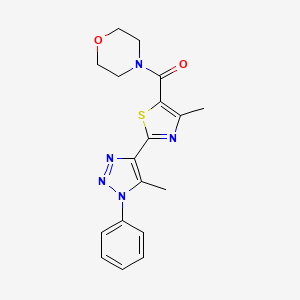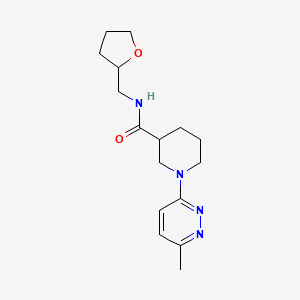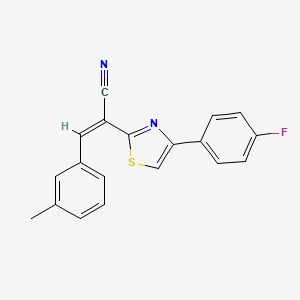![molecular formula C28H29N3O2 B2993842 1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 942884-05-1](/img/structure/B2993842.png)
1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also has a benzo[d]imidazol-2-yl group, which is a fused benzene and imidazole ring. The molecule also contains a 2,6-dimethylphenyl group and an o-tolyloxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the lactam group might undergo hydrolysis to form an amino acid. The benzo[d]imidazol-2-yl group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors like the polarity of the molecule and the types of intermolecular forces present .Scientific Research Applications
Antimicrobial and Antitumor Applications
Compounds with structural similarities to 1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one have shown considerable antimycobacterial activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. For example, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized, demonstrating significant activity and safety indices (Lv et al., 2017). Additionally, some synthesized compounds have shown promising antioxidant activities, indicating potential therapeutic benefits beyond antimicrobial effects (Bialy & Gouda, 2011).
Fluorescence Sensing and Organic Electronics
Several compounds structurally related to the queried chemical have been utilized in fluorescence sensing, highlighting their potential in detecting benzaldehyde-based derivatives (Shi et al., 2015). Moreover, research into organic electronics has identified compounds with potential applications in organic light-emitting devices (OLEDs), indicating the role these chemicals could play in the development of new electroluminescent materials (Dobrikov et al., 2011).
Molecular Docking and Drug Design
The molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives have revealed moderate to good binding energies, suggesting their utility in drug discovery processes. This research indicates the potential of such compounds in antimicrobial and antioxidant applications (Flefel et al., 2018).
Catalysis and Chemical Synthesis
Studies on imidazo[1,5-a]pyridin-3-ylidenes as bifunctional N-heterocyclic carbene ligands for Cu-catalyzed reactions highlight the versatility of these compounds in chemical synthesis, particularly in C–H carboxylation with CO2 (Park et al., 2017). This opens avenues for their use in green chemistry applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-19-9-4-7-14-25(19)33-16-15-30-24-13-6-5-12-23(24)29-28(30)22-17-26(32)31(18-22)27-20(2)10-8-11-21(27)3/h4-14,22H,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDLABONRCQYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)




![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)
![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)
